molecular formula C7H12O2 B084006 3,4-Dimethylpent-3-enoic acid CAS No. 14472-55-0

3,4-Dimethylpent-3-enoic acid

Cat. No. B084006
CAS RN: 14472-55-0
M. Wt: 128.17 g/mol
InChI Key: ZKWUIDIQNLCNDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Process : The synthesis of compounds similar to 3,4-Dimethylpent-3-enoic acid often involves condensation reactions. For instance, a related compound, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate, followed by purification with column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of related compounds, like 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, provides insights into the molecular arrangement, showing stability due to hydrogen bonds (Kumar et al., 2017).

Chemical Reactions and Properties

  • Chemical Reactivity : Compounds similar to 3,4-Dimethylpent-3-enoic acid participate in various chemical reactions. For example, 3-Aroylprop-2-enoic acid derivatives undergo reactions with different chemical entities, forming a variety of compounds (Youssef et al., 2004).

Physical Properties Analysis

  • Thermal Properties : The thermal behavior of similar compounds, like 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, can be analyzed using techniques like TG-DTA, providing valuable information on stability and decomposition temperatures (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Chemical Properties Analysis

  • Electronic Properties : Ultraviolet–visible absorption spectroscopy can be used to analyze the electronic properties of compounds like 3,4-Dimethylpent-3-enoic acid, as done for related compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Scientific Research Applications

  • Electrochemical Processes : Brettle and Cox (1969) investigated the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, leading to the formation of several products including 3,4-dimethoxy-2,4-dimethylpent-1-ene, a compound closely related to 3,4-Dimethylpent-3-enoic acid. Their study provides insights into the mechanistic rationalizations for these products, some of which arise from unprecedented electrochemical processes (Brettle & Cox, 1969).

  • Molecular Mimicry and Conformational Analysis : Gardner, Liang, and Gellman (1999) reported the synthesis and conformational analysis of molecules containing the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA). This study focuses on how this amino acid acts as a mimic for glycylglycine, with potential implications in understanding protein folding and design (Gardner, Liang, & Gellman, 1999).

  • Synthesis Methods : Ragoussis and Valentine Ragoussis (1998) developed a method for preparing (E)-Alk-3-enoic acids, which includes 3,4-Dimethylpent-3-enoic acid, by a modified Knoevenagel condensation. This method achieved high yield and stereoselectivity, showcasing an efficient approach for synthesizing these compounds (Ragoussis & Valentine Ragoussis, 1998).

  • Decarboxylation Studies : Bigley and Thurman (1966) measured the rates of decarboxylation of a compound structurally similar to 3,4-Dimethylpent-3-enoic acid, providing insights into the reaction kinetics and thermodynamics of this class of compounds (Bigley & Thurman, 1966).

  • Heterocyclic Synthesis : Youssef et al. (2004) explored the utility of 3-Aroylprop-2-enoic acid in heterocyclic synthesis. This research contributes to the understanding of how compounds like 3,4-Dimethylpent-3-enoic acid can be utilized in the synthesis of heterocyclic structures, which are important in pharmaceutical chemistry (Youssef et al., 2004).

Safety And Hazards

The safety data sheet for 3,4-Dimethylpent-3-enoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

3,4-dimethylpent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWUIDIQNLCNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylpent-3-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
MH Qiu, N Nakamura, BS Min… - Chemistry & …, 2005 - Wiley Online Library
Two new, bioactive, pregnane‐based natural products, pachysanonin (=3β,11α,12β)‐12‐acetoxy‐3‐(dimethylamino)‐11‐[(3,4‐dimethylpent‐3‐enoyl)oxy]pregnan‐20‐one; 1) and …
Number of citations: 10 onlinelibrary.wiley.com
RR Gardner, GB Liang, SH Gellman - Journal of the American …, 1999 - ACS Publications
Synthesis and conformational analysis are reported for molecules containing the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA, 1). This amino acid is a glycylglycine …
Number of citations: 108 pubs.acs.org
X Wang, H Wang, Y Sun - Chem, 2017 - cell.com
The synthesis of acrylic acid and its derivatives with the use of CO 2 and ethylene feedstock is an exciting yet extremely challenging reaction. In addition to the inherent stability of CO 2 , …
Number of citations: 62 www.cell.com
YL Angell - 2007 - search.proquest.com
Copper-mediated alkyne-azide cycloadditions yield 1, 4-disubstituted triazoles with high chemoselectivity that can be used in many ways. For instance, when alkyne or azido peptide …
Number of citations: 3 search.proquest.com

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